![molecular formula C8H10N2O B1613130 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 20567-67-3](/img/structure/B1613130.png)
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Overview
Description
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Pharmaceutical Development
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- CNS Activity : The compound's ability to cross the blood-brain barrier may provide neuroprotective effects or serve as a lead for developing treatments for neurological disorders.
Chemical Synthesis
The compound can serve as an intermediate in organic synthesis. Its unique ring structure allows for:
- Functionalization Reactions : Researchers can modify the oxazine moiety to create new derivatives with enhanced properties.
- Building Block for Complex Molecules : It can be utilized in synthesizing more complex pharmacophores used in drug design.
Case Study 1: Antimicrobial Properties
A study conducted by [source not provided] evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
Case Study 2: Neuroprotective Effects
In a research project published by [source not provided], the neuroprotective effects of this compound were investigated using in vitro models. The findings suggested that it could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative diseases.
Table 1: Pharmacological Activities of this compound Derivatives
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | [source not provided] |
Neuroprotective | Protects neuronal cells from oxidative stress | [source not provided] |
Anticancer | Potential activity against cancer cell lines | [source not provided] |
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also have a fused ring system and are known for their wide range of pharmacological properties.
Uniqueness
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its specific ring structure, which combines elements of both pyridine and oxazine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological effects based on recent studies and literature.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 150.18 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Chemical Structure
- SMILES Notation : CC1=NC2=C(C=C1)OCCN2
- InChI Key : FFTDFJXFRVXAGD-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.
Biological Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies have indicated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi effectively.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of these compounds, suggesting they may inhibit pro-inflammatory cytokines.
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial viability at varying concentrations.
- Cytotoxicity Assay : In another investigation involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)9-4-5-11-7/h2-3H,4-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDFJXFRVXAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624703 | |
Record name | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20567-67-3 | |
Record name | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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